6-Methyl-N,N-dicyclopentylnicotinamide
Description
6-Methyl-N,N-dicyclopentylnicotinamide is a nicotinamide derivative featuring a methyl group at the 6-position of the pyridine ring and two cyclopentyl groups attached to the carboxamide nitrogen. This compound is of interest in medicinal chemistry due to the steric and electronic effects imparted by its substituents, which may influence solubility, bioavailability, and receptor binding.
Properties
Molecular Formula |
C17H24N2O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N,N-dicyclopentyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H24N2O/c1-13-10-11-14(12-18-13)17(20)19(15-6-2-3-7-15)16-8-4-5-9-16/h10-12,15-16H,2-9H2,1H3 |
InChI Key |
ZIDIKEIJKCWHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C2CCCC2)C3CCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Substituent Effects
- 6-Methyl vs. This may influence reactivity in nucleophilic substitution or metal-catalyzed reactions . Chloro and trifluoromethyl substituents enhance metabolic stability and binding affinity in some enzyme inhibitors, as seen in analogs like 6-Chloro-N,N-dimethylnicotinamide .
N,N-Dicyclopentyl vs. N,N-Dimethyl/Diisopropyl :
- The dicyclopentyl groups confer significant steric bulk, likely reducing solubility in aqueous media compared to dimethyl or diisopropyl analogs. However, this may improve blood-brain barrier penetration in CNS-targeted therapies .
- Diisopropyl substituents (e.g., 6-Chloro-N,N-diisopropylnicotinamide ) balance moderate steric hindrance with synthetic accessibility, making them common in early-stage drug discovery .
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